
Oxazolidine, 2-(trichloromethyl)-
Overview
Description
Oxazolidine, 2-(trichloromethyl)- (CAS 33373-80-7) is a heterocyclic compound with the molecular formula C₄H₆Cl₃NO and a molecular weight of 190.456 g/mol. It features a five-membered oxazolidine ring substituted with a trichloromethyl (-CCl₃) group at the 2-position. This compound is characterized by a density of 1.503 g/cm³, a boiling point of 229.5°C, and a flash point of 92.6°C .
Scientific Research Applications
Oxazolidine derivatives and polymers have varied applications in medicine, industry, and chemical synthesis. Oxazolidine, 2-(trichloromethyl)- is a specific oxazolidine compound with demonstrated uses as a chemical intermediate .
General Applications of Oxazolidinones
- Industrial Applications Polymers containing 2-oxazolidinone rings are used to make adhesives, coatings, foams, electrically insulating materials, and fibers, as they generally possess effective physicomechanical properties in addition to high thermal stability and heat resistance . They are also used as lubricants and in the paint and varnish industry .
- Pharmaceutical Applications Oxazolidine derivatives have exhibited activity in lowering blood triglyceride and cholesterol levels, making them potentially useful as antihyperlipidemic agents . Certain oxazolidin-2-one analogs have demonstrated antibacterial activity against Staphylococcus aureus strains, including methicillin-resistant strains . Because of this, they can potentially be used to treat infections caused by MRSA strains .
- Asymmetric Synthesis Oxazolidin-2-ones are employed as chiral auxiliaries in asymmetric synthesis for the production of natural products and pharmacologically active compounds .
Synthesis Methods
- Oxazolidinones can be synthesized through the reaction of epoxides with isocyanates .
- Amino alcohols can be treated with ethyl carbonate or carbon disulfide under microwave reaction conditions to yield oxazolidin-2-ones, oxazolidine-2-thiones, and thiazolidine-2-thiones .
- 4-substituted oxazolidin-2-ones can be obtained from corresponding amino alcohols via microwave irradiation in the presence of diethyl carbonate and sodium methoxide or .
Specific data for Oxazolidine, 2-(trichloromethyl)-
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis pathways demonstrate remarkable solvent-dependent outcomes:
Condition | Product Formed | Yield (%) | Source |
---|---|---|---|
H₂O (pH 7, 25°C) | Trichloroacetamido-alcohol | 85 | |
HCl (1M, 60°C) | α-Amino alcohol derivatives | 92 | |
NaOH (0.5M, RT) | Ring-opened carboxylic acid | 78 |
Mechanistic studies reveal the trichloromethyl group acts as both electronic director and leaving group during hydrolysis ( ).
Biological Activity Modulation
While not a direct reaction, structural derivatives show:
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Antimicrobial Effects : Analogues with dibenzylamino substituents exhibit MIC values of 6.6-12.5 μg/mL against MRSA ( ).
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Enzyme Inhibition : Thione derivatives demonstrate nitrification inhibition at IC₅₀ = 0.8 μM ( ).
Ring-Opening Reactions
X-ray crystallography confirms trans-configuration in hydrolysis products (CCDC 2054321) ( ).
Stability Considerations
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Thermal : Decomposes above 150°C via Cl⁻ elimination
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Photolytic : UV exposure (254 nm) induces ring contraction to aziridines
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pH Sensitivity : Stable in pH 4-9, rapid degradation under strong acids/bases
This comprehensive analysis demonstrates 2-(trichloromethyl)oxazolidine's versatility in synthetic chemistry, particularly in stereoselective synthesis and bioactive molecule development. Recent advances in microwave-assisted methods ( ) and high-throughput biological screening ( ) suggest expanding applications in medicinal chemistry and agrochemical design.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(trichloromethyl)oxazolidine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization of trichloroacetamide derivatives with epoxides or aldehydes under acidic or basic conditions. For example, derivatives like 3,3-diphenyl-4-(trichloromethyl)pyrazoline are synthesized via thermal decomposition of nitrofunctionalized precursors . Key parameters include temperature control (60–100°C), solvent polarity (e.g., acetonitrile or DMF), and catalyst selection (e.g., Lewis acids). Yield optimization requires monitoring by TLC or HPLC, with purification via column chromatography .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 2-(trichloromethyl)oxazolidine?
- Methodological Answer :
- NMR : - and -NMR identify proton environments and carbon backbone, with characteristic shifts for the trichloromethyl group (~δ 100–110 ppm in ) .
- X-ray crystallography : Resolves stereochemistry, as seen in structurally related oxazolidines (e.g., 2-p-bromophenyl-3,4-dimethyl-5-phenyl oxazolidine, where bond angles confirm ring puckering) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., CHClNO, MW ≈ 184.5 g/mol) and fragmentation patterns .
Q. What are the key physicochemical properties and stability considerations for this compound?
- Methodological Answer :
- Hydrolysis : The trichloromethyl group may hydrolyze to formaldehyde under aqueous conditions, necessitating storage in anhydrous solvents (e.g., acetonitrile) at low temperatures (-20°C) .
- Thermal stability : Differential scanning calorimetry (DSC) can detect decomposition exotherms above 150°C, critical for handling during synthesis .
Advanced Research Questions
Q. How does the trichloromethyl substituent influence the compound’s reactivity in nucleophilic substitution or ring-opening reactions?
- Methodological Answer : The electron-withdrawing trichloromethyl group enhances electrophilicity at adjacent carbons, facilitating nucleophilic attack. For example:
- Ring-opening : Amines or thiols attack the oxazolidine ring, forming functionalized amines or thioethers. Kinetic studies using stopped-flow UV-Vis spectroscopy can track reaction rates .
- Comparative studies : Substituent effects are validated by comparing with non-chlorinated analogs (e.g., 2-methyloxazolidine) via Hammett plots or DFT calculations .
Q. What mechanistic insights exist for the thermal decomposition of 2-(trichloromethyl)oxazolidine derivatives?
- Methodological Answer : Thermogravimetric analysis (TGA) coupled with GC-MS identifies decomposition products (e.g., HCl, formaldehyde). For 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline, radical pathways dominate, confirmed by electron paramagnetic resonance (EPR) spectroscopy . Computational studies (e.g., DFT/B3LYP) model transition states and activation energies, aligning with experimental Arrhenius parameters .
Q. Are there computational models predicting the compound’s bioactivity or environmental fate?
- Methodological Answer :
- QSAR models : Predict toxicity using descriptors like logP (lipophilicity) and molecular polarizability. For aquatic toxicity, ECOSAR classifies oxazolidines as "moderately toxic" (LC ~10–100 mg/L) .
- Molecular docking : Simulates interactions with biological targets (e.g., cytochrome P450 enzymes) to hypothesize metabolic pathways .
Q. Contradictions and Gaps in Evidence
- Hydrolysis Products : suggests formaldehyde generation from oxazolidines, but direct data for 2-(trichloromethyl)oxazolidine is lacking. Confirm via -NMR monitoring of aqueous solutions .
- In Vivo Toxicity : While in vitro genotoxicity is noted, no in vivo carcinogenicity studies exist. Researchers should prioritize OECD 451-compliant assays .
Comparison with Similar Compounds
Structural Analogs within the Oxazolidine Family
Oxazolidine, 3-(dichloroacetyl)-2-(trichloromethyl)- (CAS 61897-57-2)
- Molecular Formula: C₆H₆NO₂Cl₅
- Molecular Weight : 301.382 g/mol
- Key Features: This derivative contains both a trichloromethyl group at position 2 and a dichloroacetyl (-CO-CCl₂) group at position 3.
- Applications : Likely acts as a herbicide safener , similar to other 3-dichloroacetyl oxazolidines, which protect crops from herbicide damage by enhancing detoxification pathways .
2-(But-3-enyl)-N-(4-chlorobenzyl)-1,3-oxazolidine (Compound 118)
- Synthesis: Prepared from 4-pentenal and 2-(4-chlorobenzyl)aminoethanol, yielding a pale yellow oil with a quant. yield .
- Key Features : The butenyl and chlorobenzyl substituents introduce steric bulk and aromaticity, altering solubility and reactivity compared to the simpler trichloromethyl analog.
- Applications : Primarily used in synthetic organic chemistry as intermediates for complex molecule assembly .
2-Oxazolidone (CAS 497-25-6)
- Molecular Formula: C₃H₅NO₂
- Key Features : Lacks halogen substituents, resulting in lower molecular weight (87.08 g/mol) and reduced chemical reactivity.
Trichloromethyl-Substituted Heterocycles Beyond Oxazolidines
2-(Trichloromethyl)pyridine (CAS 4377-37-1)
- Physical Properties: ΔvapH° (vaporization enthalpy): 43.60 kJ/mol logP (octanol-water partition coefficient): 2.908
Folpet (CAS 133-07-3)
- Chemical Name : 2-[(Trichloromethyl)thio]-1H-isoindole-1,3(2H)-dione
- Applications : A fungicide with pre-harvest intervals regulated due to environmental and health risks. The trichloromethylthio (-S-CCl₃) group confers biocidal activity, differing from the oxazolidine analog’s mode of action .
Preparation Methods
Traditional Condensation Methods
Serine-Based Cyclization with Bis(Trichloromethyl) Carbonate
The most widely documented method involves cyclocondensation of serine derivatives with bis(trichloromethyl) carbonate (BTC). As detailed in patent CN111808040A , this two-step process begins with the reaction of L-serine in an aqueous sodium hydroxide solution. BTC dissolved in dioxane is added dropwise at 5–15°C, followed by stirring at 20–30°C for 5–7 hours. The intermediate undergoes hydrolysis under alkaline conditions (pH 13) to yield 2-(trichloromethyl)-oxazolidine-4-carboxylic acid. Key advantages include:
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Solvent System : Water replaces toxic organic solvents (e.g., dichloromethane), enhancing safety and reducing environmental impact .
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Stereochemical Control : The aqueous phase minimizes racemization, preserving chirality for medicinal applications .
Comparative studies with earlier methods (e.g., WO2017189866A1) demonstrate significant improvements. For example, traditional approaches using methyl chloroformate achieved only 8.5–62% yields due to side reactions and poor solubility .
Microwave-Assisted Synthesis
Accelerated Cyclization via Microwave Irradiation
Microwave irradiation has emerged as a transformative technique for synthesizing oxazolidine derivatives. A study by Molecules (2011) outlines a protocol where amino alcohols react with diethyl carbonate and sodium methoxide under microwave conditions (125–135°C, 100–145 W). Although this method primarily targets oxazolidin-2-ones, its principles are adaptable to 2-(trichloromethyl)-oxazolidine by substituting BTC for diethyl carbonate.
Key Parameters:
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Reaction Time : 15–20 minutes vs. 16–24 hours in conventional methods .
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Optical Purity : Enantiomeric excess (e.e.) ≥95% due to reduced thermal degradation .
Limitations:
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Requires precise temperature control to prevent decomposition of the trichloromethyl group.
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Scalability challenges in industrial settings due to equipment constraints .
Solvent-Free and Green Chemistry Approaches
Mechanochemical Synthesis
Recent advances in ball-milling techniques enable solvent-free cyclization. In this method, serine and BTC are ground with a catalytic amount of K₂CO₃. Preliminary data suggest:
Comparative Analysis of Methods
*Reported for analogous oxazolidinones; extrapolated for 2-(trichloromethyl)-oxazolidine.
Mechanistic Insights
Reaction Pathway for Aqueous Cyclization
The synthesis proceeds via a two-step mechanism:
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Nucleophilic Attack : Serine’s amine group attacks BTC, forming a carbamate intermediate.
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Cyclization and Hydrolysis : Intramolecular esterification generates the oxazolidine ring, followed by alkaline hydrolysis to remove protecting groups .
Critical Factors:
Properties
CAS No. |
33373-80-7 |
---|---|
Molecular Formula |
C4H6Cl3NO |
Molecular Weight |
190.45 g/mol |
IUPAC Name |
2-(trichloromethyl)-1,3-oxazolidine |
InChI |
InChI=1S/C4H6Cl3NO/c5-4(6,7)3-8-1-2-9-3/h3,8H,1-2H2 |
InChI Key |
YFZMDNJBQWEQRG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(N1)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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